molecular formula C18H16N2O2 B15208233 5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde CAS No. 831197-45-6

5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde

Cat. No.: B15208233
CAS No.: 831197-45-6
M. Wt: 292.3 g/mol
InChI Key: PPFYGQVUYGAHPX-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a phenyloxazole ring with a carbaldehyde group. Its distinct structure makes it a valuable molecule in the realms of chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenyl ketone under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde is unique due to its combination of the dimethylamino group, oxazole ring, and aldehyde functionality. This unique structure imparts distinct photophysical properties, making it a valuable compound in fluorescence-based applications and advanced material science .

Properties

CAS No.

831197-45-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)17-16(12-21)19-18(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

PPFYGQVUYGAHPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C=O

Origin of Product

United States

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